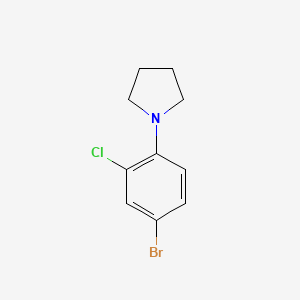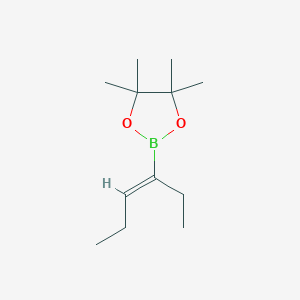
3-(3-iodo-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-iodo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of an iodine atom on the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 3-(3-iodo-1H-pyrazol-1-yl)pyridine typically involves the iodination of a preformed pyrazole ring. One common method is the reaction of 3-(1H-pyrazol-1-yl)pyridine with iodine in the presence of an oxidizing agent. This reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature .
Análisis De Reacciones Químicas
3-(3-iodo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Aplicaciones Científicas De Investigación
3-(3-iodo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-iodo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-iodo-1H-pyrazol-1-yl)pyridine include other halogenated pyrazoles and pyridines, such as 3-(3-bromo-1H-pyrazol-1-yl)pyridine and 3-(3-chloro-1H-pyrazol-1-yl)pyridine. These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms . The iodine atom in this compound provides unique reactivity, particularly in coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6IN3 |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
3-(3-iodopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |
Clave InChI |
QOXJOVRDYJMJMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)N2C=CC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)


![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
